1-(3-Bromo-4-cyanophenyl)-2-chloropropan-1-one
CAS No.:
Cat. No.: VC20541081
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClNO |
|---|---|
| Molecular Weight | 272.52 g/mol |
| IUPAC Name | 2-bromo-4-(2-chloropropanoyl)benzonitrile |
| Standard InChI | InChI=1S/C10H7BrClNO/c1-6(12)10(14)7-2-3-8(5-13)9(11)4-7/h2-4,6H,1H3 |
| Standard InChI Key | VCKQDLRCMLLULC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)C#N)Br)Cl |
Introduction
1-(3-Bromo-4-cyanophenyl)-2-chloropropan-1-one is an organic compound that has garnered attention in chemical research due to its unique structure and potential applications. Despite limited specific information available directly on this compound, its properties can be inferred from similar compounds and general organic chemistry principles.
Applications and Uses
Compounds with similar structures are often used as intermediates in pharmaceutical and agrochemical synthesis. The presence of bromine and cyano groups suggests potential applications in these fields, but specific uses for 1-(3-Bromo-4-cyanophenyl)-2-chloropropan-1-one are not well-documented.
Safety and Handling
Given the presence of halogens and a cyano group, this compound is likely to exhibit some level of toxicity and reactivity. Handling should follow standard safety protocols for organic compounds, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume